

A Comparative Guide to dCBP-1 for Targeted p300/CBP Degradation

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Compound of Interest		
Compound Name:	dCBP-1	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **dCBP-1**, a potent degrader of the transcriptional coactivators p300 and CREB-binding protein (CBP), with other alternative degradation molecules. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction to p300/CBP Degradation

The paralogous proteins p300 (also known as EP300 or KAT3B) and CBP (CREBBP or KAT3A) are critical epigenetic regulators that function as histone acetyltransferases (HATs) and transcriptional coactivators. Their roles in maintaining gene expression programs, particularly at enhancers, make them attractive therapeutic targets in various diseases, including cancer. Traditional small molecule inhibitors targeting specific domains of p300/CBP often fail to completely abolish their functions. Targeted protein degradation, utilizing technologies like Proteolysis Targeting Chimeras (PROTACs), offers a powerful alternative by inducing the complete removal of the target protein.

dCBP-1 is a heterobifunctional PROTAC that recruits the E3 ubiquitin ligase Cereblon (CRBN) to p300/CBP, leading to their ubiquitination and subsequent degradation by the proteasome.[1] This guide evaluates the efficacy of **dCBP-1** and compares it with other recently developed p300/CBP degraders.

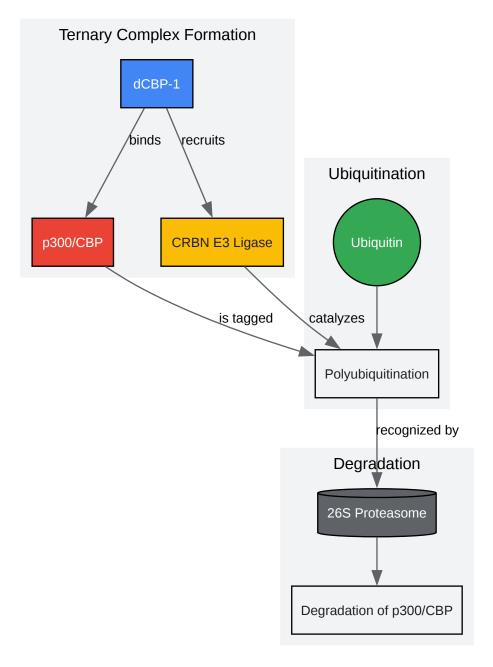


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Mechanism of Action of dCBP-1

dCBP-1 is a chemical degrader designed to induce the degradation of both p300 and CBP.[2] As a PROTAC, it consists of three key components: a ligand that binds to p300/CBP, a linker, and a ligand that recruits the E3 ubiquitin ligase CRBN. By simultaneously binding to both p300/CBP and CRBN, dCBP-1 forms a ternary complex that facilitates the transfer of ubiquitin from the E3 ligase to p300/CBP. This polyubiquitination marks the proteins for recognition and degradation by the 26S proteasome.[3] This event leads to a rapid and potent depletion of cellular p300 and CBP levels.





dCBP-1 Mechanism of Action

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Figure 1: dCBP-1 induced degradation pathway.



Comparative Performance of p300/CBP Degraders

The following tables summarize the quantitative data on the degradation of p300 and CBP by **dCBP-1** and its alternatives in various cell lines. The data is presented as DC50 (concentration required for 50% degradation) and Dmax (maximum degradation).

Table 1: Degradation of p300

Compound	Cell Line	Time (hours)	DC50 (nM)	Dmax (%)	Reference
dCBP-1	MM1S	6	<10	>95%	[4]
HAP1	1	Near- complete degradation at 250 nM	>95%	[4][5]	
JQAD1	Neuroblasto ma	48	31.6	-	
HAP1	24	-	37% (at 100 nM)	[6]	
BT-O2C	HAP1	24	-	57% (at 100 nM)	[6]
CIC::DUX4 Sarcoma	-	IC50: 152- 221	-	[7][8]	
CBPD-409	VCaP, LNCaP, 22Rv1	-	0.2-0.4	>95%	[3][9][10]

Table 2: Degradation of CBP

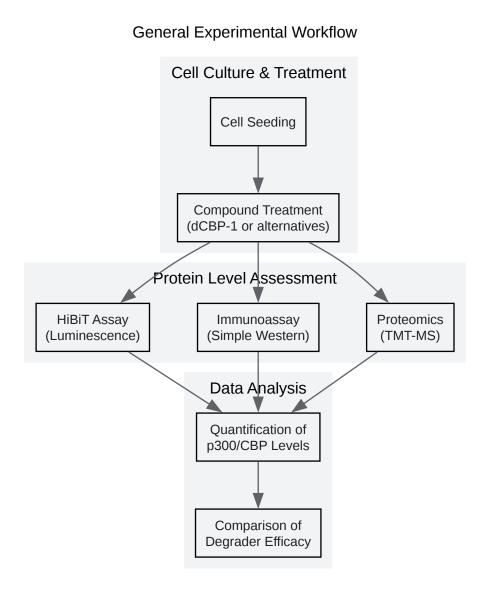


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dCBP-1	MM1S	6	<10	>95%	[4]
HAP1	1	Near- complete degradation at 250 nM	>95%	[4][5]	
JQAD1	HAP1	24	-	23% (at 100 nM)	[6]
BT-O2C	HAP1	24	-	-1% (at 100 nM)	[6]
CBPD-409	VCaP, LNCaP, 22Rv1	-	0.2-0.4	>95%	[3][9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.





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Figure 2: Overview of the experimental workflow.

HiBiT Assay for Protein Degradation

The HiBiT assay is a sensitive bioluminescent method for quantifying protein levels in live cells. [11][12] It utilizes a small 11-amino-acid tag (HiBiT) that is knocked into the endogenous gene of the target protein (p300 or CBP).[6] This tag can reconstitute with a larger, inactive fragment of NanoLuc luciferase (LgBiT) to form a functional enzyme that generates a luminescent signal.



[11] The intensity of the luminescence is directly proportional to the amount of the HiBiT-tagged protein.

Protocol:

- Cell Preparation:
 - Use a cell line (e.g., HAP1) with endogenously HiBiT-tagged p300 or CBP, stably expressing LgBiT.[6]
 - Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- · Compound Treatment:
 - Prepare serial dilutions of dCBP-1 and other degraders in the appropriate cell culture medium.
 - Add the compounds to the cells and incubate for the desired time points (e.g., 1, 6, 24, 48 hours).
- Luminescence Measurement:
 - For endpoint lytic measurements, add a lytic reagent containing the NanoLuc substrate to the wells.[13]
 - Incubate for a short period to ensure cell lysis and signal stabilization.
 - Measure the luminescence using a plate reader.
- Data Analysis:
 - Normalize the luminescence signal of treated cells to that of vehicle-treated (DMSO) control cells.
 - Calculate the percentage of protein degradation for each concentration and time point.
 - Determine DC50 and Dmax values by fitting the data to a dose-response curve.[11]



Capillary-Based Immunoassay (Simple Western)

Simple Western is an automated capillary-based immunoassay that provides quantitative and reproducible protein analysis.[14] It automates the entire process of protein separation, immunodetection, and analysis.

Protocol:

- Sample Preparation:
 - Treat cells with **dCBP-1** or other degraders for the desired time.
 - Lyse the cells and determine the protein concentration of the lysates.
 - Prepare samples by diluting the lysates to the desired concentration in the provided sample buffer.
- Assay Execution:
 - Load the prepared samples, primary antibodies against p300 and CBP, secondary antibodies, and other reagents into a designated microplate.
 - Place the plate and a capillary cartridge into the Simple Western instrument.
 - The instrument automatically performs protein separation by size, immobilization to the capillary wall, immunoprobing, and chemiluminescent or fluorescent detection.[15]
- Data Analysis:
 - The instrument's software automatically analyzes the data and provides quantitative results, including peak areas corresponding to the protein levels.
 - Normalize the peak areas of p300 and CBP to a loading control.
 - Calculate the percentage of degradation relative to the vehicle-treated control.

Proteomic Analysis by TMT Mass Spectrometry



Tandem Mass Tag (TMT) based mass spectrometry allows for the simultaneous identification and quantification of thousands of proteins from multiple samples.[16]

Protocol:

- Sample Preparation:
 - Treat cells with the degraders of interest.
 - Lyse the cells, extract the proteins, and digest them into peptides using trypsin.[17]
 - Label the peptides from each sample with a different TMT isobaric tag.[2]
 - Pool the labeled peptide samples.
- Mass Spectrometry:
 - Fractionate the pooled peptide sample using high-performance liquid chromatography (HPLC).
 - Analyze the fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis:
 - Identify and quantify the relative abundance of proteins across the different samples based on the reporter ion intensities from the TMT tags.
 - Determine the fold change in protein levels for p300, CBP, and other proteins in response to degrader treatment.[18]

Conclusion

dCBP-1 is a highly potent and rapid degrader of both p300 and CBP.[4][5] Comparative data indicates that while **dCBP-1** and CBPD-409 are effective dual degraders, molecules like BT-O2C show selectivity for p300 over CBP, and JQAD1 also demonstrates a preference for p300 degradation, albeit with a slower onset.[6][19] The choice of degrader will depend on the specific research question, whether dual or selective degradation is desired. The experimental



protocols provided in this guide offer a framework for the validation and comparison of these and other novel p300/CBP degraders.

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